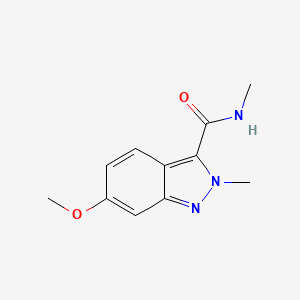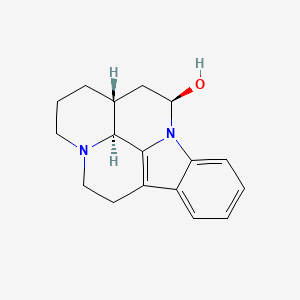
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is an organic compound characterized by its unique structure, which includes an ethoxy group, an ethylsulfanyl group, and five hydroxyl groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol typically involves multi-step organic reactions. One common method includes the alkylation of hexane-1,2,3,4,5-pentol with ethylsulfanyl and ethoxy groups under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the addition of these groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ethoxy and ethylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexane-1,2,3,4,5-pentone, while reduction may produce hexane-1,2,3,4,5-pentol derivatives.
Aplicaciones Científicas De Investigación
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and ethylsulfanyl groups may play a role in binding to these targets, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-6-methylsulfanylhexane-1,2,3,4,5-pentol
- 6-Propoxy-6-propylsulfanylhexane-1,2,3,4,5-pentol
- 6-Butoxy-6-butylsulfanylhexane-1,2,3,4,5-pentol
Uniqueness
6-Ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol is unique due to the specific combination of ethoxy and ethylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
5456-67-7 |
|---|---|
Fórmula molecular |
C10H22O6S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
6-ethoxy-6-ethylsulfanylhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H22O6S/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3 |
Clave InChI |
UQLBXEWMASGGTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C(C(C(CO)O)O)O)O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



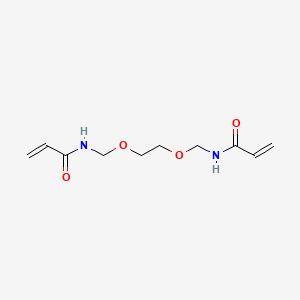
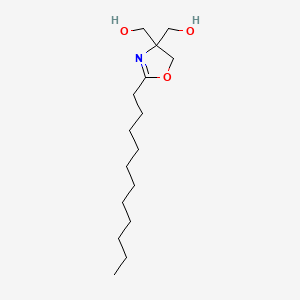
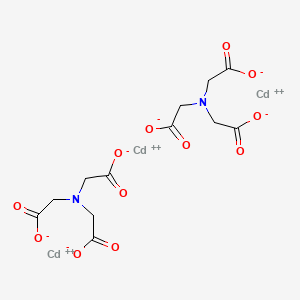
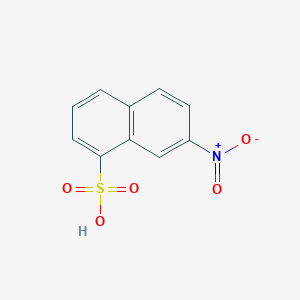
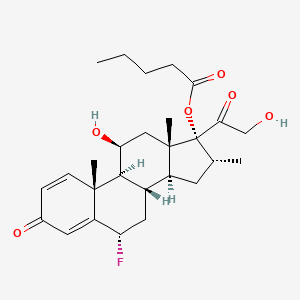
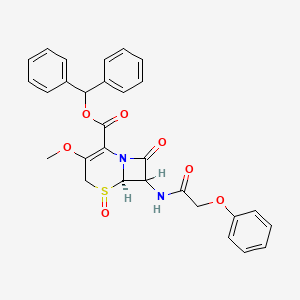
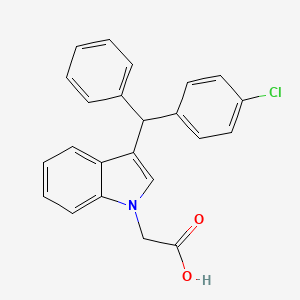

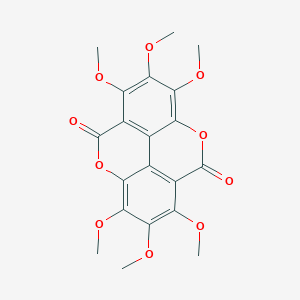
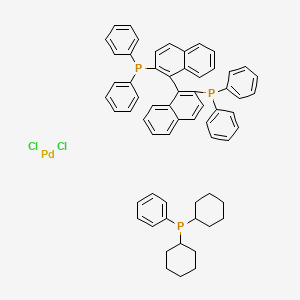
![O-methyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13756910.png)
